molecular formula C14H21Cl2NO2 B13788100 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride CAS No. 63979-04-4

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride

Cat. No.: B13788100
CAS No.: 63979-04-4
M. Wt: 306.2 g/mol
InChI Key: BGJLYIBSTBLFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride is a complex organic compound. It is a derivative of 1-naphthylamine, which is an aromatic amine derived from naphthalene. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced using iron and hydrochloric acid to form 1-naphthylamine . This intermediate undergoes further chemical modifications, including chlorination, methoxylation, and dimethylation, to achieve the desired compound. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinone derivative.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydro derivatives, and substituted naphthylamines.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated and methoxylated structure, along with the dimethylamino group, makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

63979-04-4

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

IUPAC Name

(5-chloro-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C14H20ClNO2.ClH/c1-16(2)11-7-5-6-9-10(15)8-12(17-3)14(18-4)13(9)11;/h8,11H,5-7H2,1-4H3;1H

InChI Key

BGJLYIBSTBLFTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=C(C(=C12)OC)OC)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.